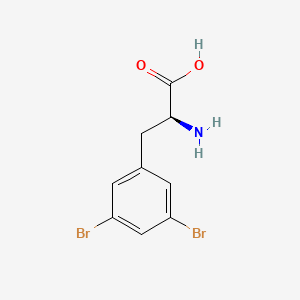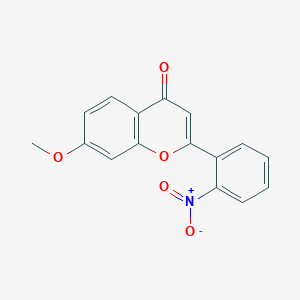
4H-1-Benzopyran-4-one, 7-methoxy-2-(2-nitrophenyl)-
Übersicht
Beschreibung
4H-1-Benzopyran-4-one, 7-methoxy-2-(2-nitrophenyl)-, also known as coumarin derivative, is a chemical compound that has gained significant attention in scientific research due to its diverse biological activities. This compound is synthesized using various methods and has been found to possess a broad range of pharmacological properties.
Wirkmechanismus
The mechanism of action of 4H-1-Benzopyran-4-one, 7-methoxy-2-(2-nitrophenyl)- derivative is not fully understood. However, studies have shown that the compound acts by inhibiting various enzymes, including cyclooxygenase, lipoxygenase, and xanthine oxidase. Additionally, 4H-1-Benzopyran-4-one, 7-methoxy-2-(2-nitrophenyl)- derivative has been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
Coumarin derivative has been found to exhibit various biochemical and physiological effects. The compound has been found to reduce inflammation, inhibit platelet aggregation, and exhibit anticoagulant activity. Additionally, 4H-1-Benzopyran-4-one, 7-methoxy-2-(2-nitrophenyl)- derivative has been found to possess antitumor activity by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
Coumarin derivative has several advantages for lab experiments. The compound is relatively easy to synthesize and has a broad range of pharmacological activities. Additionally, 4H-1-Benzopyran-4-one, 7-methoxy-2-(2-nitrophenyl)- derivative is stable and can be easily stored. However, the compound has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 4H-1-Benzopyran-4-one, 7-methoxy-2-(2-nitrophenyl)- derivative. One area of research is the development of new drugs based on the compound's pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of 4H-1-Benzopyran-4-one, 7-methoxy-2-(2-nitrophenyl)- derivative and its potential toxicity. Finally, research is needed to determine the optimal dosage and administration of 4H-1-Benzopyran-4-one, 7-methoxy-2-(2-nitrophenyl)- derivative for various diseases.
Conclusion:
Coumarin derivative is a promising candidate for the development of new drugs due to its diverse pharmacological properties. The compound has been found to possess antimicrobial, anti-inflammatory, antioxidant, anticoagulant, antitumor, and antiviral properties. Coumarin derivative can be synthesized using various methods, and its mechanism of action is not fully understood. However, the compound has been found to inhibit various enzymes and exhibit antioxidant activity. Coumarin derivative has several advantages for lab experiments, including its stability and ease of synthesis. However, further studies are needed to fully understand the compound's potential toxicity and optimal dosage for various diseases.
Wissenschaftliche Forschungsanwendungen
Coumarin derivative has been extensively studied for its biological activities, including antimicrobial, anti-inflammatory, antioxidant, anticoagulant, antitumor, and antiviral properties. The compound has been found to exhibit a broad range of pharmacological activities, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
7-methoxy-2-(2-nitrophenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5/c1-21-10-6-7-12-14(18)9-16(22-15(12)8-10)11-4-2-3-5-13(11)17(19)20/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEGNONSILXPRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50795454 | |
| Record name | 7-Methoxy-2-(2-nitrophenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50795454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63487-11-6 | |
| Record name | 7-Methoxy-2-(2-nitrophenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50795454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



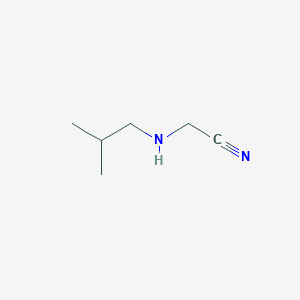
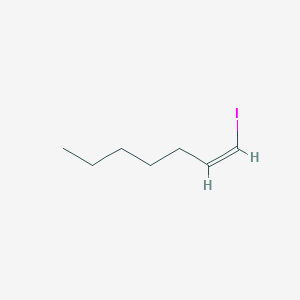

![Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro-](/img/structure/B3276014.png)

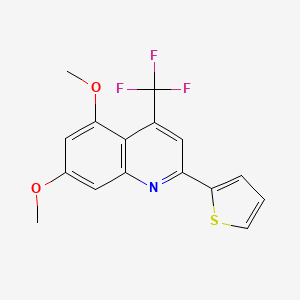
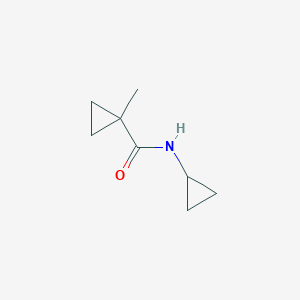

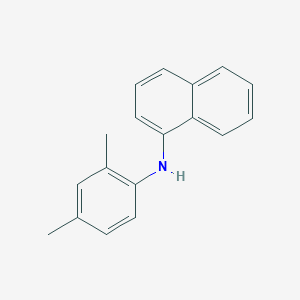
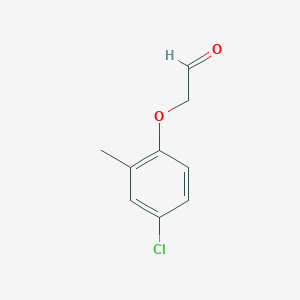
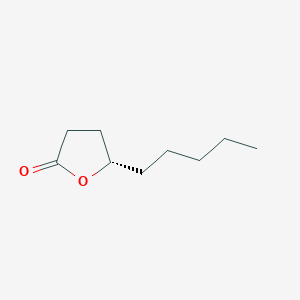

![2-Propenamide, N-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]-](/img/structure/B3276066.png)
